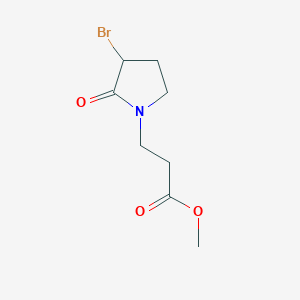
1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTAT is a thiourea derivative with a molecular formula of C11H10ClN5O2S2 and a molecular weight of 345.81 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to inhibit the activity of thymidine phosphorylase, an enzyme involved in DNA synthesis, and carbonic anhydrase, an enzyme involved in pH regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea can induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has also been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of tumors. In addition, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea in laboratory experiments is its high potency and selectivity. 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea. One potential direction is to further study its anti-tumor properties and explore its potential use in cancer therapy. Another direction is to investigate its herbicidal properties and develop it as a selective herbicide for crops. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea and its potential applications in various fields.
In conclusion, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a chemical compound that has shown promising results in scientific research for its potential applications in medicine, agriculture, and environmental science. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with thiadiazole-4-carbonyl chloride in the presence of a base, followed by the addition of ammonium thiocyanate. The resulting product is then purified using recrystallization techniques to obtain pure 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been extensively studied for its potential applications in various scientific fields. In medicine, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has shown promising results as an anti-tumor agent and has been found to inhibit the growth of various cancer cell lines. In agriculture, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been shown to have herbicidal properties and can be used as a selective herbicide for crops. In environmental science, 1-(2-Chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea has been studied for its potential use as a water treatment agent.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS2/c1-6-2-3-8(7(12)4-6)13-11(19)16-15-10(18)9-5-20-17-14-9/h2-5H,1H3,(H,15,18)(H2,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMCQGLLNDIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876346.png)


![1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2876351.png)


![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)
